Cas no 2166797-97-1 (2-methyl-N-(oxan-4-yl)propanehydrazide)

2-methyl-N-(oxan-4-yl)propanehydrazide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(oxan-4-yl)propanehydrazide
- 2166797-97-1
- EN300-1276144
-
- インチ: 1S/C9H18N2O2/c1-7(2)9(12)11(10)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3
- InChIKey: XEYVYFXLRDXSDM-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)N(C(C(C)C)=O)N
計算された属性
- せいみつぶんしりょう: 186.136827821g/mol
- どういたいしつりょう: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 55.6Ų
2-methyl-N-(oxan-4-yl)propanehydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276144-0.25g |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1276144-250mg |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 250mg |
$670.0 | 2023-10-01 | ||
Enamine | EN300-1276144-500mg |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 500mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1276144-0.1g |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1276144-100mg |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 100mg |
$640.0 | 2023-10-01 | ||
Enamine | EN300-1276144-2.5g |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1276144-1000mg |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 1000mg |
$728.0 | 2023-10-01 | ||
Enamine | EN300-1276144-50mg |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 50mg |
$612.0 | 2023-10-01 | ||
Enamine | EN300-1276144-5.0g |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1276144-0.5g |
2-methyl-N-(oxan-4-yl)propanehydrazide |
2166797-97-1 | 0.5g |
$699.0 | 2023-06-08 |
2-methyl-N-(oxan-4-yl)propanehydrazide 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2-methyl-N-(oxan-4-yl)propanehydrazideに関する追加情報
Comprehensive Overview of 2-methyl-N-(oxan-4-yl)propanehydrazide (CAS No. 2166797-97-1): Properties, Applications, and Research Insights
The chemical compound 2-methyl-N-(oxan-4-yl)propanehydrazide (CAS No. 2166797-97-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. As a hydrazide derivative, this molecule exhibits remarkable versatility, making it a subject of interest for scientists exploring novel bioactive compounds and small-molecule inhibitors. The presence of both methyl and oxan-4-yl groups in its structure contributes to its distinct physicochemical properties, which we will explore in detail throughout this article.
In the context of current research trends, 2-methyl-N-(oxan-4-yl)propanehydrazide aligns with several hot topics in medicinal chemistry, including the development of targeted therapeutics and precision medicine approaches. The compound's molecular scaffold shows promise for modifications that could enhance its binding affinity to specific biological targets. Recent studies have highlighted the importance of such N-substituted hydrazides in drug discovery pipelines, particularly for their potential as enzyme modulators and receptor ligands.
The synthetic pathway for CAS 2166797-97-1 typically involves the condensation reaction between 2-methylpropanehydrazide and oxan-4-amine derivatives. This process yields a compound with improved solubility profile compared to simpler hydrazides, making it particularly valuable for formulation development. Researchers have noted that the tetrahydropyran ring (oxan-4-yl group) contributes to enhanced metabolic stability, a crucial factor in drug design that addresses one of the most common challenges in pharmaceutical development.
From an analytical chemistry perspective, 2-methyl-N-(oxan-4-yl)propanehydrazide presents interesting characteristics for spectroscopic identification. The compound's N-H stretching vibrations in infrared spectroscopy and distinctive proton NMR signals from the methyl groups and tetrahydropyran ring provide clear fingerprints for quality control in synthesis. These analytical features are particularly important for researchers working on structure-activity relationship (SAR) studies, where precise compound characterization is essential.
In material science applications, derivatives of CAS 2166797-97-1 have shown potential as molecular building blocks for advanced materials. The compound's ability to form hydrogen-bonded networks through its hydrazide moiety makes it interesting for designing supramolecular architectures. This property aligns with growing interest in smart materials and self-assembling systems, areas that have seen exponential growth in research publications and patent applications in recent years.
The safety profile of 2-methyl-N-(oxan-4-yl)propanehydrazide has been investigated in preliminary studies, with results suggesting it falls within standard handling procedures for research chemicals. However, as with all organic compounds, proper laboratory safety protocols should be followed during handling and storage. The compound's stability under various conditions has been a subject of particular interest, with studies indicating good thermal stability up to moderate temperatures, an important consideration for industrial applications.
Looking toward future applications, researchers are particularly excited about the potential of 2166797-97-1 derivatives in catalysis and asymmetric synthesis. The compound's structure offers multiple sites for modification, allowing for the creation of chiral ligands and organocatalysts. This aligns perfectly with the pharmaceutical industry's growing demand for stereoselective synthesis methods to produce enantiomerically pure drugs, a market projected to grow significantly in the coming decade.
For researchers interested in sourcing 2-methyl-N-(oxan-4-yl)propanehydrazide, it's important to note that several specialty chemical suppliers now list this compound in their catalogs. The availability of high-purity samples (typically ≥95% by HPLC) has facilitated more extensive biological testing and property characterization. Some suppliers also offer custom synthesis services for structural analogs, enabling medicinal chemistry teams to explore SAR more efficiently.
In conclusion, CAS 2166797-97-1 represents an intriguing case study in modern chemical research, bridging multiple disciplines from medicinal chemistry to materials science. Its balanced combination of lipophilicity and hydrogen-bonding capacity, coupled with the synthetic flexibility of its core structure, ensures that this compound will likely remain a valuable tool for researchers across various fields. As investigation into its properties and applications continues, we anticipate seeing more innovative uses for this versatile hydrazide derivative in both academic and industrial settings.
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